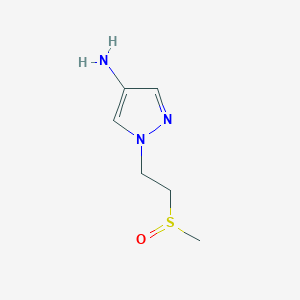

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine

Beschreibung

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methanesulfinyl (CH₃S(O)–) group attached via an ethyl linker to the pyrazole ring. This compound belongs to a broader class of substituted pyrazol-4-amine derivatives, which are of significant interest in medicinal chemistry due to their versatility in modulating biological targets.

Eigenschaften

Molekularformel |

C6H11N3OS |

|---|---|

Molekulargewicht |

173.24 g/mol |

IUPAC-Name |

1-(2-methylsulfinylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C6H11N3OS/c1-11(10)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 |

InChI-Schlüssel |

XCJMTHYCSULWBK-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)CCN1C=C(C=N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the methanesulfinylethyl group. Common synthetic routes include:

Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Step 2: Introduction of the methanesulfinylethyl group via nucleophilic substitution reactions.

Step 3: Final amination step to introduce the amine group at the 4-position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The methanesulfinylethyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: Sulfone derivatives, sulfide derivatives, and substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating biological processes. The methanesulfinylethyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Structure : A 4-fluorobenzyl group replaces the methanesulfinylethyl substituent.

- Properties :

1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

- Structure : Bulky bis(trifluoromethyl)phenyl group enhances steric hindrance.

- Properties :

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyridinyl and cyclopropyl substituents introduce aromatic and constrained aliphatic features.

- Properties: Synthesized via copper-catalyzed coupling (17.9% yield), with a melting point of 104–107°C . Potential applications in kinase inhibition due to pyridine’s coordination capacity .

5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Comparative Data Table

Key Structural and Functional Differences

Steric Effects : The ethyl-sulfinyl linker may reduce steric hindrance relative to bulky bis(trifluoromethyl)phenyl derivatives, enhancing target accessibility .

Synthetic Accessibility : Unlike nitro-reduction routes used for analogs , the target compound’s synthesis might require sulfoxide-specific methodologies, which are less commonly reported in the evidence.

Biologische Aktivität

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C8H12N4OS

- Molecular Weight : 200.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an enzyme inhibitor and its effects on various cellular pathways. Its structural features suggest that it may interact with multiple biological targets, including kinases and receptors involved in cancer and inflammatory processes.

This compound is hypothesized to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation, particularly those associated with cancer progression.

- Receptor Modulation : It may act as a modulator for receptors linked to inflammatory responses, potentially reducing the severity of such conditions.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related pyrazole derivative demonstrated significant inhibitory activity against CDK2, showcasing the potential for similar compounds in targeting cancer pathways .

Antiproliferative Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the S and G2/M phases, suggesting its utility in cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has revealed that modifications to the pyrazole ring can significantly affect biological activity. For example, the introduction of different substituents can enhance binding affinity to target enzymes or receptors .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on ovarian cancer cells. The results indicated that the compound reduced phosphorylation of retinoblastoma protein, leading to decreased cell proliferation and increased apoptosis .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the compound's impact on inflammatory markers in vitro. The findings suggested that it could downregulate pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | CDK inhibition, antiproliferative | Promising for cancer treatment |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Structure | Potent CDK2 inhibitor | High selectivity over other CDKs |

| Substituted Pyrazoles | Structure | Varies widely | Structure-dependent activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.